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Compound of Interest

Compound Name:
(s)-3-Phenylpyrrolidine

hydrochloride

Cat. No.: B569222 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-3-
Phenylpyrrolidine hydrochloride. Due to the limited availability of experimentally verified

spectra for this specific salt in public databases, this document presents representative data

from its free base and closely related structural analogs. This information serves as a valuable

resource for the characterization, quality control, and analysis of (S)-3-Phenylpyrrolidine
hydrochloride and similar compounds.

Spectroscopic Data
The following tables summarize the expected and representative spectroscopic data for (S)-3-
Phenylpyrrolidine hydrochloride. Data for structural analogs are provided for comparative

purposes and to aid in spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Representative ¹H NMR Spectroscopic Data
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Proton Assignment
Representative
Chemical Shift (δ,
ppm)

Multiplicity Notes

Aromatic-H (ortho) 7.30 - 7.40 m

Aromatic-H (meta,

para)
7.15 - 7.30 m

Pyrrolidine-H (C2, C5) 3.20 - 3.60 m
Protons adjacent to

the nitrogen atom.

Pyrrolidine-H (C3) 3.00 - 3.30 m

Methine proton

attached to the

phenyl-bearing

carbon.

Pyrrolidine-H (C4) 2.00 - 2.40 m

N-H₂⁺ 9.00 - 10.00 br s

Broad singlet

characteristic of a

protonated amine.

Note: Data is predicted based on the analysis of similar structures. The presence of the

hydrochloride salt will cause downfield shifts, particularly for the protons near the nitrogen atom

(N-H₂⁺ and adjacent C-H protons).

Table 2: Representative ¹³C NMR Spectroscopic Data
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Carbon Assignment
Representative Chemical
Shift (δ, ppm)

Notes

Aromatic-C (quaternary) 140 - 145

Aromatic-C (CH) 126 - 129

Pyrrolidine-C (C2, C5) 45 - 55
Carbons adjacent to the

nitrogen atom.

Pyrrolidine-C (C3) 40 - 45
Methine carbon bearing the

phenyl group.

Pyrrolidine-C (C4) 30 - 35

Note: Chemical shifts are estimated based on analogs like 3-phenylpyrrolidine. The protonation

of the nitrogen will influence the chemical shifts of the adjacent carbons.

Infrared (IR) Spectroscopy
Table 3: Representative IR Absorption Bands

Functional Group
Wavenumber
(cm⁻¹)

Intensity Notes

N-H₂⁺ stretch 2400 - 2800 Strong, broad

Characteristic broad

absorption for an

amine salt.

C-H stretch (aromatic) 3000 - 3100 Medium

C-H stretch (aliphatic) 2850 - 2960 Medium

C=C stretch

(aromatic)
1450 - 1600 Medium to Strong

N-H bend 1500 - 1600 Medium

Note: The IR spectrum of a hydrochloride salt is distinguished by the very broad and strong

absorption in the 2400-2800 cm⁻¹ region, which is due to the stretching of the N-H₂⁺ bond.
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Mass Spectrometry (MS)
Table 4: Representative Mass Spectrometry Data

Ion m/z (mass-to-charge ratio) Notes

[M+H]⁺ 148.1121

This represents the protonated

free base, (S)-3-

phenylpyrrolidine. The

hydrochloride salt will

dissociate in the ion source.

[M]⁺ 147.1048 Molecular ion of the free base.

Note: The mass spectrum will show the mass of the free base. The most common ionization

techniques, such as electrospray ionization (ESI), will typically show the protonated molecule

[M+H]⁺.

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of (S)-3-Phenylpyrrolidine hydrochloride in 0.6-0.7

mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a 5 mm NMR tube.

The choice of solvent is critical as the N-H₂⁺ protons are exchangeable and may not be

observed in D₂O.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data

acquisition.

¹H NMR Acquisition:

The instrument is tuned and locked to the deuterium signal of the solvent.

Shimming is performed to optimize the magnetic field homogeneity.
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A standard one-pulse sequence is used to acquire the ¹H spectrum.

Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.

The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-14

ppm).

¹³C NMR Acquisition:

A proton-decoupled pulse sequence is used to acquire the ¹³C spectrum, resulting in

singlets for all carbon signals.

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural

abundance of the ¹³C isotope.

The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-

160 ppm).

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent

peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Sample Preparation (Solid):

KBr Pellet Method: Mix a small amount of the solid sample (approx. 1-2 mg) with about

100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture

to a fine powder and press it into a transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

Data Acquisition:
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A background spectrum of the empty sample compartment (or the clean ATR crystal) is

recorded.

The sample is placed in the infrared beam path.

The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹).

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable solvent such as methanol, acetonitrile, or water.

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, most

commonly Electrospray Ionization (ESI) for this type of compound.

Data Acquisition (ESI):

The sample solution is introduced into the ESI source via direct infusion or through a liquid

chromatography (LC) system.

The instrument parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and

temperature) are optimized to achieve maximum ionization and signal intensity.

Data is acquired in positive ion mode to detect the protonated molecule [M+H]⁺.

Data Analysis: The resulting mass spectrum displays the relative abundance of ions as a

function of their mass-to-charge ratio (m/z). The molecular ion peak is identified to confirm

the molecular weight of the free base.

Visualizations
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound.
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A general workflow for spectroscopic analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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